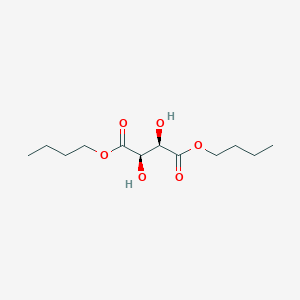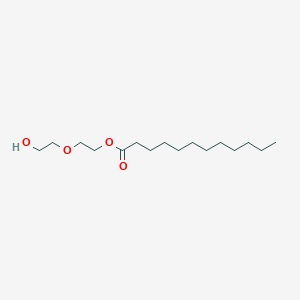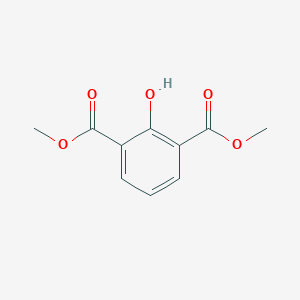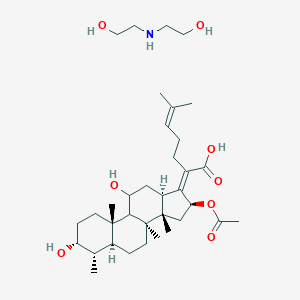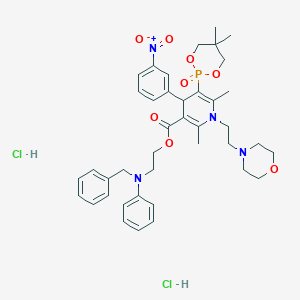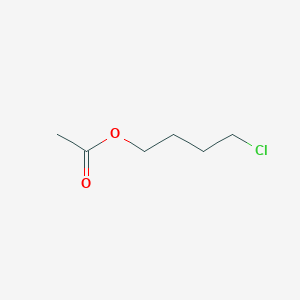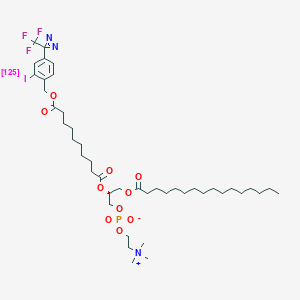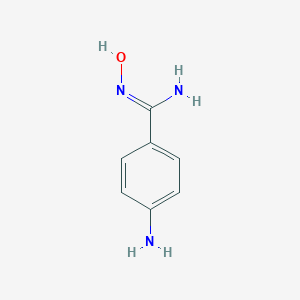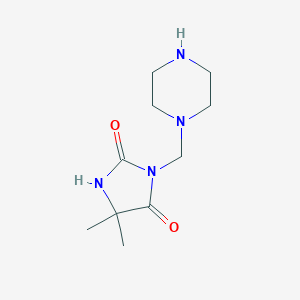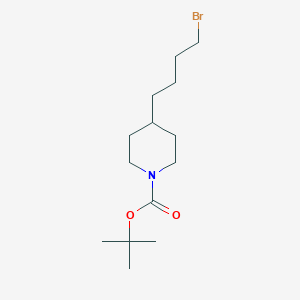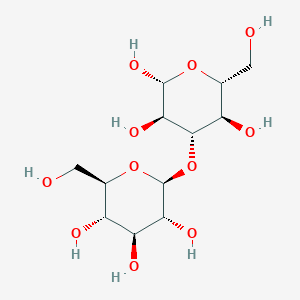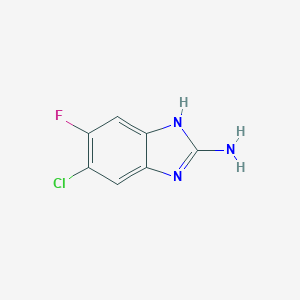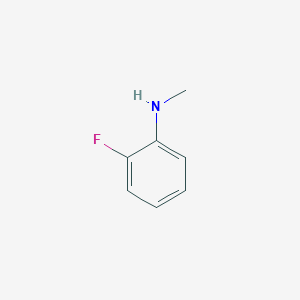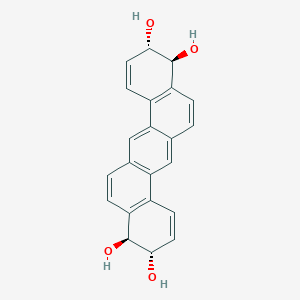
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to natural and anthropogenic sources. It has been identified as a potent carcinogen and mutagen, and its effects on human health have been extensively studied.
Mecanismo De Acción
Dibenz(a,h)anthracene exerts its carcinogenic effects by inducing oxidative stress, DNA damage, and mutations. It is metabolized by cytochrome P450 enzymes to form highly reactive intermediates, which can bind to DNA and cause mutations. It also generates reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The accumulation of DNA damage and mutations can lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Dibenz(a,h)anthracene has been found to induce a variety of biochemical and physiological effects. It can cause inflammation, oxidative stress, and DNA damage, which can lead to cell death and tissue damage. It also affects various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenz(a,h)anthracene is a useful tool for studying the mechanisms of carcinogenesis and developing cancer therapies. It can be used to induce tumors in animal models and to study the effects of carcinogens on cellular and molecular processes. However, its use is limited by its toxicity and carcinogenicity. It must be handled with care, and appropriate safety measures must be taken to avoid exposure.
Direcciones Futuras
There are several future directions for research on dibenz(a,h)anthracene. One area of research is the development of new cancer therapies that target the mechanisms of carcinogenesis induced by dibenz(a,h)anthracene. Another area is the study of the effects of dibenz(a,h)anthracene on the immune system and its role in the development of cancer. Additionally, the development of new methods for the detection and quantification of dibenz(a,h)anthracene in the environment and in biological samples is an important area of research.
Métodos De Síntesis
Dibenz(a,h)anthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and oxidative coupling. The most commonly used method for its synthesis is the oxidative coupling of anthracene, which involves the reaction of anthracene with a strong oxidizing agent such as potassium permanganate or chromium trioxide.
Aplicaciones Científicas De Investigación
Dibenz(a,h)anthracene has been extensively studied for its carcinogenic and mutagenic properties. It has been found to induce tumors in various organs, including the lungs, liver, and skin. It also causes DNA damage and mutations, which can lead to cancer. Therefore, it is commonly used in cancer research to study the mechanisms of carcinogenesis and to develop cancer therapies.
Propiedades
Número CAS |
151910-74-6 |
|---|---|
Nombre del producto |
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- |
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
FCBQLOHCJAICDK-CMOCDZPBSA-N |
SMILES isomérico |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O |
SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
SMILES canónico |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Otros números CAS |
151910-74-6 |
Sinónimos |
trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



